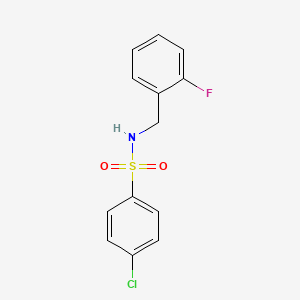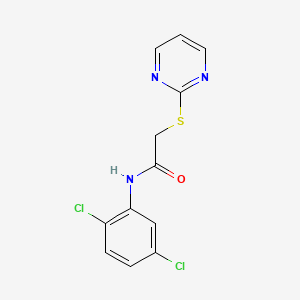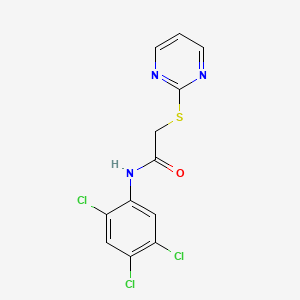![molecular formula C16H21F3N2O B4422165 N~2~-cyclohexyl-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4422165.png)
N~2~-cyclohexyl-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
Descripción general
Descripción
N2-cyclohexyl-N2-methyl-N1-[2-(trifluoromethyl)phenyl]glycinamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. The compound is related to the broader class of glycinamides, which are known for their versatility in chemical reactions and potential in various applications.
Synthesis Analysis
Synthesis approaches for related glycinamide compounds typically involve the stepwise construction of the amide linkage, with specific attention to protecting group strategies due to the compound's functional groups. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives provides insights into handling the cyclohexyl and aryl components in such molecules (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of glycinamide derivatives, including cyclohexyl and aryl substitutions, can be elucidated using techniques such as X-ray crystallography. For example, the structure determination of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showcases the compound's conformation and intramolecular interactions, offering parallels to the target compound's expected structure (Özer et al., 2009).
Chemical Reactions and Properties
Glycinamide compounds participate in various chemical reactions, demonstrating diverse reactivity due to the amide functionality and the influence of substituents on the cyclohexyl and phenyl rings. The study of spiro-Meisenheimer adducts of related glycinamide compounds underlines the potential chemical pathways and reactivities these structures can exhibit (Macháček et al., 1986).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of glycinamide derivatives can be influenced by the nature and position of substituents. Investigations into the crystal structures of related compounds provide a basis for understanding how structural variations affect these properties.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles/electrophiles, and stability under various conditions, are key aspects of glycinamide compounds. Research into the synthesis and reactivity of related compounds, such as the use of glycinamide hydrochloride as a directing group, highlights the influence of structural components on chemical behavior (Wen & Li, 2020).
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-21(12-7-3-2-4-8-12)11-15(22)20-14-10-6-5-9-13(14)16(17,18)19/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLCMJZLHXXYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4422088.png)

![N-(2-ethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422120.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)
![8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4422135.png)
![methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B4422137.png)






